N,N'-bis(4-cyanophenyl)nonanediamide
Description
N,N'-bis(4-cyanophenyl)nonanediamide is a bis-amide compound characterized by a central nonanediamide backbone substituted with 4-cyanophenyl groups at both terminal nitrogen atoms. For instance, Adelmidrol (N,N'-bis(2-hydroxyethyl)nonanediamide), a related compound, shares the nonanediamide core but features hydroxyethyl groups instead of cyanophenyl substituents . The 4-cyanophenyl moiety is electron-withdrawing, which may enhance thermal stability and influence solubility compared to polar substituents like hydroxyl or amino groups.
Properties
Molecular Formula |
C23H24N4O2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N,N//'-bis(4-cyanophenyl)nonanediamide |
InChI |
InChI=1S/C23H24N4O2/c24-16-18-8-12-20(13-9-18)26-22(28)6-4-2-1-3-5-7-23(29)27-21-14-10-19(17-25)11-15-21/h8-15H,1-7H2,(H,26,28)(H,27,29) |
InChI Key |
BUZSLWACJAJXRH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)NC(=O)CCCCCCCC(=O)NC2=CC=C(C=C2)C#N |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)CCCCCCCC(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Group Impact on Properties
- Electron-Withdrawing Groups (e.g., -CN): The 4-cyanophenyl group in this compound likely reduces solubility in aqueous media compared to hydroxyl or amino-substituted analogs like Adelmidrol. This group also enhances rigidity and thermal stability, as seen in 2,5-bis(4-cyanophenyl)furan, which is used in high-performance polymers .
- Hydrophilic Groups (e.g., -OH) : Adelmidrol’s hydroxyethyl groups confer higher solubility in polar solvents (e.g., DMSO: 60 g/L) and enable anti-inflammatory activity by modulating lipid signaling pathways .
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